![molecular formula C14H13N5O3 B337127 N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B337127.png)
N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-methyl-N-[3-(4-nitrophenyl)prop-2-enylideneamino]-1H-pyrazole-3-carboxamide is a C-nitro compound.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking Studies
N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and similar compounds have been studied for their vibrational spectroscopic properties and molecular docking potential. These studies include the analysis of FT-IR and FT-Raman spectra, quantum chemical studies, and assessments of molecular reactivity and stability. Additionally, docking results have indicated potential inhibitor properties for certain enzymes like CDK2s, suggesting applications in biochemical and pharmacological research (Pillai et al., 2017).
Synthesis and Characterization
The synthesis and characterization of various pyrazole-3-carbohydrazide derivatives, including those structurally related to N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, have been conducted. These studies involve single-crystal X-ray analysis, DFT calculations, and evaluation of anti-diabetic potential through enzyme inhibition assays. The research focuses on elucidating the molecular structure and exploring potential biological activities (Karrouchi et al., 2021).
Corrosion Protection
Some derivatives of pyrazole carbohydrazides have been investigated for their corrosion protection properties. Studies include the evaluation of synthesized compounds as corrosion inhibitors for mild steel in acidic environments, using electrochemical and computational approaches. This research contributes to understanding the protective capabilities of these compounds in industrial applications (Paul et al., 2020).
properties
Product Name |
N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide |
---|---|
Molecular Formula |
C14H13N5O3 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
5-methyl-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O3/c1-10-9-13(17-16-10)14(20)18-15-8-2-3-11-4-6-12(7-5-11)19(21)22/h2-9H,1H3,(H,16,17)(H,18,20)/b3-2+,15-8+ |
InChI Key |
NHCNHNRZDRIZPO-AOKOCQCDSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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